molecular formula C20H12BrF2N7O2 B2815783 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223992-24-2

6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2815783
CAS No.: 1223992-24-2
M. Wt: 500.264
InChI Key: SITTXLRLTGPKNR-UHFFFAOYSA-N
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Description

The compound 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core modified with a 1,2,4-oxadiazole ring and halogenated aryl substituents. Its structure includes:

  • A 3-bromo-4-fluorophenyl group attached to the oxadiazole ring.
  • A 4-fluorobenzyl substituent on the triazolopyrimidinone moiety.
  • Molecular formula: C₂₂H₁₅BrF₂N₇O₂ (calculated molecular weight: 543.3 g/mol).

Properties

IUPAC Name

6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF2N7O2/c21-14-7-12(3-6-15(14)23)18-25-16(32-27-18)9-29-10-24-19-17(20(29)31)26-28-30(19)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITTXLRLTGPKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H9BrFN5O4C_{12}H_{9}BrFN_{5}O_{4} with a molecular weight of 386.13 g/mol. The structural complexity arises from the combination of a triazolo-pyrimidine moiety and oxadiazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis BCG and other bacterial strains. The study demonstrated that compounds with oxadiazole structures can inhibit key enzymes involved in bacterial fatty acid synthesis, leading to cell lysis .

Comparative Antimicrobial Activity

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundS. aureus, E. coliTBDDhumal et al.
1,3,4-Oxadiazole DerivativeB. subtilis, P. aeruginosa2Desai et al.
Benzimidazole DerivativeS. aureus2Frontiers in Pharmacology

The biological activity of the compound can be attributed to its ability to interact with various bacterial targets:

  • Inhibition of Enzymatic Activity : The presence of oxadiazole rings allows for interaction with key enzymes in bacterial metabolism.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to bacterial proteins involved in cell wall synthesis and metabolism .

Case Studies and Research Findings

  • Antitubercular Activity : In studies focusing on antitubercular effects, compounds similar to the target compound showed promising results against dormant and active states of Mycobacterium tuberculosis. The inhibition was linked to the disruption of mycolic acid biosynthesis .
  • Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective activities, suggesting a broader therapeutic potential beyond antimicrobial applications .
  • Antioxidant Properties : Research has explored the antioxidant capabilities of oxadiazole derivatives using DPPH radical scavenging assays. Significant radical scavenging activity was noted at varying concentrations .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising activity as an antitumor agent . The structural components of the molecule suggest that it may interact with biological targets involved in cancer cell proliferation and survival.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of triazolo-pyrimidine compounds can inhibit the growth of various cancer cell lines. The presence of the oxadiazole moiety enhances this activity by potentially increasing the compound's lipophilicity and bioavailability .
  • Mechanism of Action : Preliminary studies suggest that the compound might induce apoptosis in cancer cells through the modulation of specific signaling pathways. This is particularly relevant for cancers resistant to conventional therapies .

Antimicrobial Properties

Another significant application of this compound is its potential as an antimicrobial agent . The incorporation of halogenated phenyl groups is known to enhance antimicrobial activity.

Research Insights

  • Broad-Spectrum Activity : Studies have shown that similar compounds exhibit activity against a range of bacteria and fungi. The specific structure of this compound may contribute to its effectiveness against resistant strains .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may also possess neuroprotective properties.

Scientific Findings

  • Neuroprotection in Models : In vitro studies have demonstrated that certain triazolo-pyrimidines can protect neuronal cells from oxidative stress and excitotoxicity, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Development of Diagnostic Agents

Given its unique chemical structure, this compound could be explored for use in developing diagnostic agents.

Potential Applications

  • Imaging Agents : The ability to modify the compound's structure could lead to derivatives suitable for imaging applications in medical diagnostics, particularly in oncology where precise tumor localization is critical .

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Techniques

  • Multi-Step Synthesis : The compound can be synthesized through a multi-step process involving the formation of key intermediates like oxadiazoles and triazoles. Optimization of reaction conditions (temperature, solvent choice) is crucial for enhancing yield and minimizing by-products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyrimidinone Derivatives

The following table compares the target compound with analogs from the literature:

Compound Name / ID Substituents (Oxadiazole) Substituents (Triazolopyrimidinone) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Bromo-4-fluorophenyl 4-Fluorobenzyl C₂₂H₁₅BrF₂N₇O₂ 543.3 High electronegativity due to Br/F; potential for enhanced bioactivity.
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one N/A 4-Fluorophenyl, 4-methylbenzyl C₂₀H₁₆FN₅O 377.4 Simpler structure; lacks oxadiazole ring. Lower molecular weight.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3,4-Dimethoxyphenyl 3-Fluorobenzyl C₂₂H₁₈FN₇O₄ 463.4 Methoxy groups increase hydrophilicity; lower halogen content.
6-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-Bromophenyl 4-Ethoxyphenyl C₂₁H₁₆BrN₇O₃ 502.3 Ethoxy group enhances solubility; bromine absent in triazolopyrimidinone.
Key Observations:
  • Electron-Withdrawing Effects : The target compound’s 3-bromo-4-fluorophenyl group introduces stronger electron-withdrawing effects compared to methoxy (electron-donating) in or ethoxy in . This may improve binding to electron-rich biological targets.
  • Molecular Weight : The bromine and dual fluorine atoms in the target compound result in a higher molecular weight (543.3 g/mol) than analogs like (463.4 g/mol), which could influence pharmacokinetics.

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